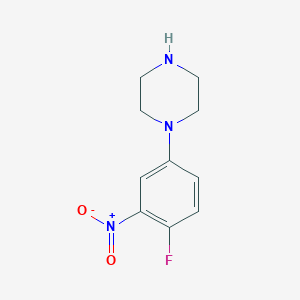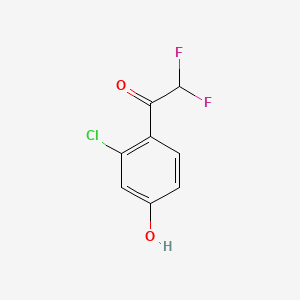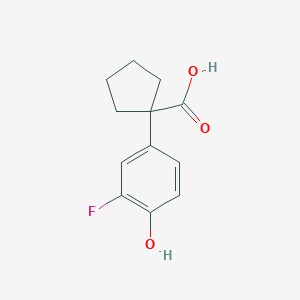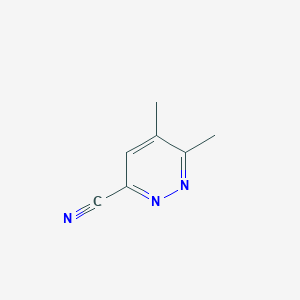
2-(4-Chloro-3-methoxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a derivative of butanoic acid, featuring a chloro and methoxy substituent on the phenyl ring. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chloro-3-methoxyphenylacetic acid with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Hydroxy-3-methoxyphenyl)butanoic acid.
Reduction: 2-(4-Chloro-3-methoxyphenyl)butanol.
Substitution: 2-(4-Methoxy-3-methoxyphenyl)butanoic acid.
Scientific Research Applications
2-(4-Chloro-3-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The butanoic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methoxyphenyl)butanoic acid
- 2-(4-Methoxyphenyl)butanoic acid
- 2-(4-Chlorophenyl)butanoic acid
Uniqueness
2-(4-Chloro-3-methoxyphenyl)butanoic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-3-8(11(13)14)7-4-5-9(12)10(6-7)15-2/h4-6,8H,3H2,1-2H3,(H,13,14) |
InChI Key |
JMZYSFUCVCZRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















